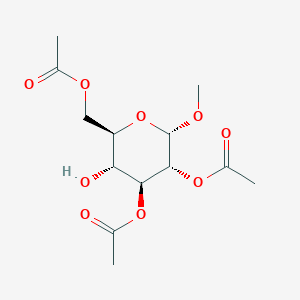

Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside

Descripción general

Descripción

Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside: is a chemical compound with the molecular formula C13H20O9 and a molecular weight of 320.29 g/mol . It is a derivative of glucopyranoside, where the hydroxyl groups at positions 2, 3, and 6 are acetylated. This compound is often used in proteomics research and other biochemical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside typically involves the acetylation of methyl alpha-D-glucopyranoside. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside undergoes several types of chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent glucopyranoside.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Reagents like sodium methoxide or other nucleophiles.

Major Products:

Hydrolysis: Methyl alpha-D-glucopyranoside.

Oxidation: Carboxylic acids or aldehydes.

Substitution: Various substituted glucopyranosides depending on the reagent used.

Aplicaciones Científicas De Investigación

Glycosylation Reactions

Overview : Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside serves as a glycosyl donor in glycosylation reactions, which are crucial for forming glycosidic bonds between sugars and other molecules.

- Reactivity : The presence of acetyl groups at positions 2, 3, and 6 increases the reactivity of this compound compared to other glucopyranosides. This makes it a preferred choice for synthesizing complex carbohydrates with specific structural features .

- Applications : It is routinely used in the synthesis of oligosaccharides and polysaccharides, which are important in various biological processes and applications in drug development .

Synthesis of Complex Carbohydrates

Building Block for Synthesis : this compound is frequently utilized as a building block in the synthesis of more complex carbohydrates.

- Case Studies : Research has demonstrated its effectiveness in synthesizing glycosides that exhibit specific biological activities. For example, derivatives of this compound have been studied for their potential roles in drug delivery systems due to their lipophilicity, which enhances membrane permeability .

Biochemical Research

Interaction Studies : This compound is also valuable in biochemical research for studying interactions with proteins and enzymes.

- Binding Affinities : Investigations into its binding affinities help elucidate its role as a substrate or inhibitor in enzymatic reactions. The acetyl groups can influence steric and electronic properties, thereby affecting these interactions .

Pharmacological Applications

Potential Drug Development : Due to its unique structural features and reactivity profile, this compound has potential applications in pharmacology.

Mecanismo De Acción

The mechanism of action of Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups can be cleaved by esterases, releasing the active glucopyranoside moiety. This moiety can then participate in various biochemical pathways, including glycolysis and glycosylation reactions .

Comparación Con Compuestos Similares

- Methyl 2,3,4-tri-O-acetyl-6-O-trityl-alpha-D-glucopyranoside

- Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside

- Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside .

Uniqueness: Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. This pattern allows for selective interactions with enzymes and receptors, making it a valuable tool in biochemical research and industrial applications .

Actividad Biológica

Methyl 2,3,6-tri-O-acetyl-alpha-D-glucopyranoside is a derivative of glucose that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the acetylation of methyl alpha-D-glucopyranoside. Acetylation can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction generally yields a high degree of purity and can be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Antitumor Activity

Recent studies have shown that derivatives of glucopyranosides exhibit significant antitumor activity. For instance, a study demonstrated that various galloyl glucosides, which are structurally similar to this compound, inhibited the proliferation of human cancer cell lines such as K562 and HeLa. The inhibition rates ranged from 64.2% to 92.9% at a concentration of 100 μg/mL, with IC50 values between 17.2 and 124.7 μM . This suggests that this compound may also possess similar antitumor properties.

Antimicrobial Properties

Methyl glycosides have been studied for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. A series of methyl galactopyranoside esters were evaluated for their ability to inhibit bacterial growth, showing promising results against various pathogens. The structure-activity relationship (SAR) studies indicated that modifications at specific positions enhanced their antimicrobial efficacy .

The mechanisms through which this compound exerts its biological effects can be attributed to several pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Studies indicate that certain glucopyranosides can activate apoptotic pathways in cancer cells by modulating caspase activity .

- Antioxidant Activity : The compound may also exhibit antioxidant properties, contributing to its protective effects against oxidative stress-related diseases .

Data Table: Biological Activities of this compound Derivatives

Case Studies

- Antitumor Study : A recent investigation into galloyl glucosides demonstrated their potential in inhibiting tumor growth in vivo using murine models. The study highlighted the importance of structural modifications in enhancing biological activity .

- Antimicrobial Evaluation : Another study focused on the antimicrobial effects of methyl glycosides against various bacterial strains, confirming their potential as novel antibacterial agents .

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-hydroxy-6-methoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O9/c1-6(14)19-5-9-10(17)11(20-7(2)15)12(21-8(3)16)13(18-4)22-9/h9-13,17H,5H2,1-4H3/t9-,10-,11+,12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWIADUEFWYSBL-LBELIVKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OC(=O)C)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453196 | |

| Record name | Methyl 2,3,6-tri-O-acetyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18031-51-1 | |

| Record name | α-D-Glucopyranoside, methyl, 2,3,6-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18031-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,3,6-tri-O-acetyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.